Berbamine dihydrochloride is a chemical compound derived from the natural product berbamine, which is a bis-benzylisoquinoline alkaloid primarily isolated from the plant Berberis amurensis. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral treatments. It is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their pharmacological effects.
The synthesis of berbamine dihydrochloride typically involves extracting berbamine from its natural sources, followed by chemical modifications to enhance its solubility and bioactivity. Various synthetic pathways have been explored, including:
The molecular formula of berbamine dihydrochloride is . The compound features a complex structure characterized by multiple rings and functional groups typical of bis-benzylisoquinoline alkaloids. Key structural data include:
Berbamine dihydrochloride has demonstrated various chemical reactions relevant to its biological activity:
The mechanism of action for berbamine dihydrochloride primarily revolves around its ability to inhibit viral entry into host cells. This involves:
Berbamine dihydrochloride exhibits several notable physical and chemical properties:
Relevant data on toxicity indicate that while it has biological activity, care must be taken with dosage due to potential cytotoxic effects at high concentrations .
Berbamine dihydrochloride has several promising applications in scientific research and medicine:
Berbamine dihydrochloride (BBMD) disrupts the critical interaction between the Ebola virus glycoprotein cleaved form (GPcl) and the host Niemann-Pick C1 (NPC1) protein. NPC1 serves as the intracellular receptor for Ebola virus entry, and BBMD binds to the viral GPcl, preventing its docking with NPC1 in late endosomes. This blockade inhibits viral membrane fusion and genome release into the host cytoplasm, reducing viral replication by >80% in in vitro models at sub-micromolar concentrations [1].
BBMD targets the spike (S) protein of SARS-CoV-2, inhibiting its priming by host proteases (e.g., TMPRSS2) and subsequent membrane fusion. Molecular dynamics simulations confirm that BBMD binds to the S2 subunit of the viral S protein, stabilizing it in a prefusion conformation and preventing conformational changes required for endosomal membrane fusion. This mechanism reduces viral entry in human airway epithelial cells by 70–90% at IC₅₀ values of 1.2 μM [10].
Beyond receptor interactions, BBMD alters endolysosomal maturation and acidification, which multiple viruses exploit for entry. It inhibits V-ATPase activity and Rab GTPase function, delaying endosomal acidification and cargo sorting. Consequently, viral particles (including Ebola and coronaviruses) accumulate in early endosomes and undergo lysosomal degradation. Studies show BBMD treatment increases lysosomal protease activity by 40%, accelerating viral particle degradation [10].
Table 1: Antiviral Mechanisms of Berbamine Dihydrochloride
Virus Targeted | Molecular Target | Key Mechanism | Efficacy (IC₅₀) |
---|---|---|---|
Ebola | GPcl-NPC1 interaction | Disrupts viral docking to host receptor | 0.95 μM |
SARS-CoV-2 | Spike (S) protein | Blocks S protein priming and membrane fusion | 1.2 μM |
Pan-viral | V-ATPase/Rab GTPases | Delays endosomal acidification and trafficking | 1.5 μM |
BBMD directly modulates the Bcl-2 protein family to induce mitochondrial apoptosis. It downregulates the anti-apoptotic proteins Bcl-2 and Mcl-1 by 60–75% while upregulating pro-apoptotic Bax and Bak expression. This imbalance triggers cytochrome c release and caspase-9/-3 activation. In breast cancer xenografts, BBMD (10 mg/kg/day) synergizes with doxorubicin, increasing tumor apoptosis by 50% compared to monotherapy [3] [4].
BBMD induces G0/G1 and G2/M phase arrest by suppressing cyclin-dependent kinase (CDK) activity. It competitively binds to the ATP-binding pockets of CDK4/6 and CDK1, reducing their kinase activity by >80% at 5 μM. Subsequent hypo-phosphorylation of retinoblastoma (Rb) protein halts cell cycle progression. In multiple myeloma models, BBMD treatment (2.5 μM, 48h) decreases S-phase cells by 40% and upregulates CDK inhibitors p21 and p27 [4] [6].
BBMD upregulates tumor-suppressive microRNAs, notably miR-4284, which silences oncogenes such as c-Myc and STAT3. In chronic myeloid leukemia, BBMD treatment increases miR-4284 expression by 8-fold, correlating with reduced proliferation and colony formation. CRISPR-mediated miR-4284 knockout abolishes BBMD’s anti-leukemic effects, confirming its epigenetic role [3].
Table 2: Anticancer Mechanisms of Berbamine Dihydrochloride
Mechanism | Molecular Targets | Downstream Effects | Therapeutic Synergy |
---|---|---|---|
Apoptosis induction | Bcl-2/Bax, caspases | Cytochrome c release, caspase activation | Doxorubicin (breast cancer) |
Cell cycle arrest | CDK1/4/6, p21, p27 | Rb hypo-phosphorylation, G1/S blockade | None reported |
Epigenetic regulation | miR-4284, c-Myc, STAT3 | Oncogene silencing, proliferation arrest | Bortezomib (myeloma) |
BBMD inhibits IκB kinase (IKK)-mediated phosphorylation of IκBα, preventing nuclear translocation of NF-κB. At 10 μM, BBMD reduces TNF-α-induced NF-κB activation by 90% in macrophages, decreasing transcription of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). This mechanism underlies its efficacy in inflammatory bowel disease models, where BBMD (20 mg/kg) reduces colon inflammation scores by 70% [6].
By blocking autophagosome-lysosome fusion, BBMD acts as a potent autophagy inhibitor. It depletes autophagy-related proteins (ATG5, LC3-II) and accumulates p62/SQSTM1, disrupting proteostasis. In chemotherapy-resistant cancers, BBMD (5 μM) enhances cisplatin cytotoxicity by 4-fold by preventing autophagy-mediated cell survival. This chemosensitization reverses multidrug resistance in vitro .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1